molecular formula C16H18N2O3 B14864752 Tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate

Tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate

Cat. No.: B14864752
M. Wt: 286.33 g/mol
InChI Key: YDTZGPOMSOIHQW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate: is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with tert-butyl and benzyloxy groups under specific conditions. One common method involves the use of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes and their inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-(benzyloxy)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl 5-phenylmethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(19)14-13(9-17-11-18-14)20-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3

InChI Key

YDTZGPOMSOIHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=NC=C1OCC2=CC=CC=C2

Origin of Product

United States

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